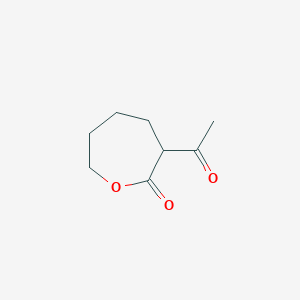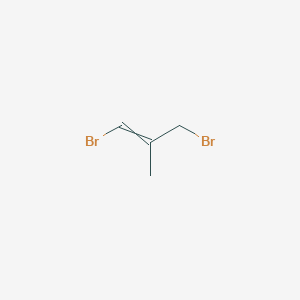
1,3-Dibromo-2-methylprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2. It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a propene backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methylpropene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-methylpropene in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
1,3-Dibromo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Products such as 2-methylpropan-1-ol or 2-methylpropyl ethers.
Elimination: Formation of 2-methylpropene as the major product.
科学的研究の応用
1,3-Dibromo-2-methylprop-1-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 1,3-dibromo-2-methylprop-1-ene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets include nucleophilic sites on enzymes and other biological molecules, where it can form covalent bonds or induce conformational changes .
類似化合物との比較
Similar Compounds
1-Bromo-2-methylpropene: A monobromo derivative with similar reactivity but different physical properties.
2-Methylprop-1-ene: An alkene without bromine atoms, used as a starting material for the synthesis of brominated derivatives.
Uniqueness
1,3-Dibromo-2-methylprop-1-ene is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations compared to its monobromo and non-brominated counterparts .
特性
分子式 |
C4H6Br2 |
|---|---|
分子量 |
213.90 g/mol |
IUPAC名 |
1,3-dibromo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3 |
InChIキー |
ZGUSGHWDLWVHBI-UHFFFAOYSA-N |
正規SMILES |
CC(=CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


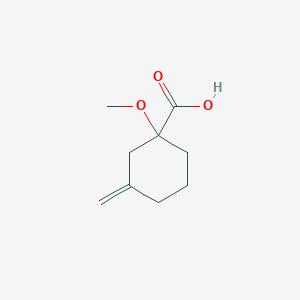
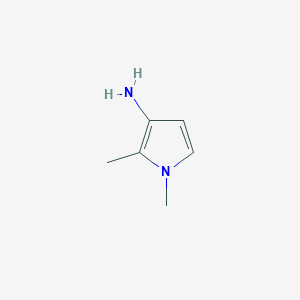
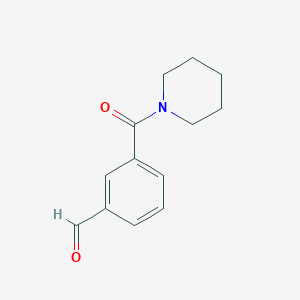
![5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963440.png)
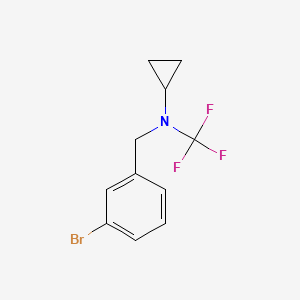
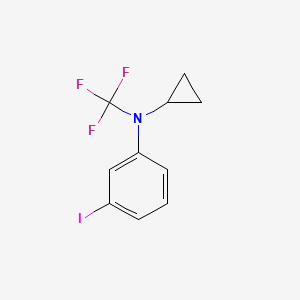

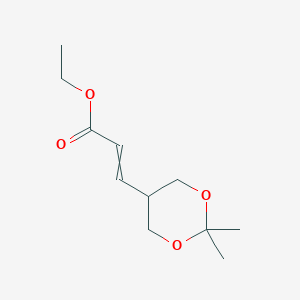
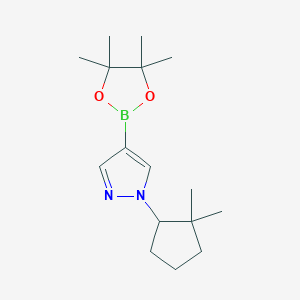
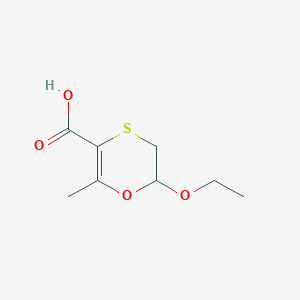
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)

